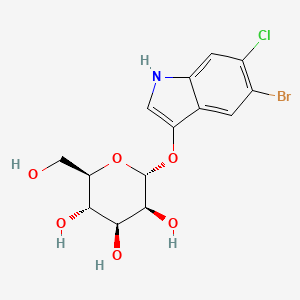
6-Amino-3-méthyl-1,2,3,4-tétrahydroquinazolin-2-one
Vue d'ensemble
Description
“6-Amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one” is a compound with the CAS Number: 1410782-55-6 . It has a molecular weight of 177.21 . The IUPAC name for this compound is 6-amino-3-methyl-3,4-dihydroquinazolin-2 (1H)-one .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, the reaction of phenylethylamine and dimethoxymethane in the presence of aq. HCl at 100 °C can afford THIQ . Later, researchers have replaced dimethoxymethane with aldehydes to give one substituted THIQs .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11N3O/c1-12-5-6-4-7 (10)2-3-8 (6)11-9 (12)13/h2-4H,5,10H2,1H3, (H,11,13) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Applications De Recherche Scientifique
Recherche sur les maladies neurodégénératives
Les analogues du composé, les 1,2,3,4-tétrahydroisoquinoléines (THIQ), ont montré diverses activités biologiques contre les troubles neurodégénératifs . Cela suggère que la 6-Amino-3-méthyl-1,2,3,4-tétrahydroquinazolin-2-one pourrait être un échafaudage précieux pour développer de nouveaux agents thérapeutiques ciblant des maladies comme Alzheimer et Parkinson.
Traitement des maladies infectieuses
Les dérivés de THIQ présentent également des activités biologiques contre divers agents pathogènes infectieux . La recherche sur la This compound pourrait conduire au développement de nouveaux agents antimicrobiens, potentiellement pour lutter contre les problèmes de résistance aux antibiotiques.
Développement d'agents anticancéreux
Les alcaloïdes d'isoquinoléine, auxquels le composé en question est structurellement apparenté, ont été explorés pour leurs propriétés anticancéreuses . Ce composé pourrait servir de structure de tête pour la synthèse de nouveaux médicaments anticancéreux, avec des applications potentielles en chimiothérapie.
Méthodologie synthétique
La structure de base du composé est un échafaudage précieux en chimie synthétique. Il peut être utilisé pour développer de nouvelles stratégies synthétiques pour construire des molécules complexes, ce qui est essentiel pour la chimie médicinale et la découverte de médicaments .
Chimie supramoléculaire
En raison de ses caractéristiques structurelles, la This compound pourrait être utilisée en chimie supramoléculaire pour la conception de nouveaux matériaux et capteurs, tirant parti de son potentiel pour former des liaisons hydrogène et autres interactions non covalentes .
Inhibition enzymatique
Les composés hétérocycliques comme la This compound sont souvent utilisés comme inhibiteurs enzymatiques. Ils peuvent être conçus pour interférer avec des voies enzymatiques spécifiques, ce qui est crucial pour le traitement de diverses maladies .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mécanisme D'action
Target of Action:
Quinazolinones, a class to which this compound belongs, have been reported to exhibit diverse pharmacological activities, including cns depressant effects, anti-inflammatory properties, and muscle relaxant activity
Action Environment:
Environmental factors, including pH, temperature, and co-administered substances, can influence the compound’s efficacy and stability.
Propriétés
IUPAC Name |
6-amino-3-methyl-1,4-dihydroquinazolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-12-5-6-4-7(10)2-3-8(6)11-9(12)13/h2-4H,5,10H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVUYRIVTQPUMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C=CC(=C2)N)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1410782-55-6 | |
| Record name | 6-amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bicyclo[2.2.1]heptane-2-carboximidamide hydrochloride](/img/structure/B1375510.png)

![1-({[(Benzyloxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid](/img/structure/B1375513.png)










![1-[4-(3-Aminocyclobutyl)piperazin-1-yl]ethan-1-one](/img/structure/B1375533.png)